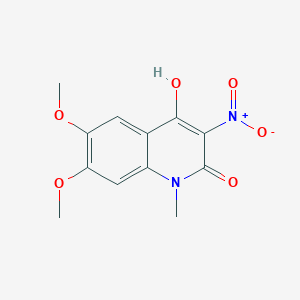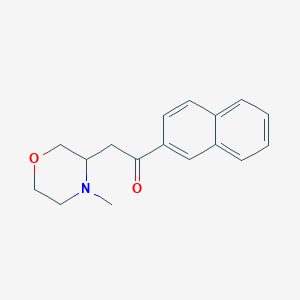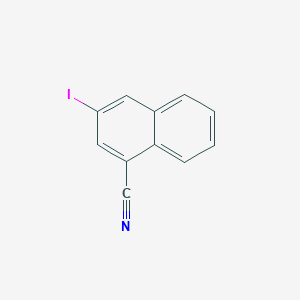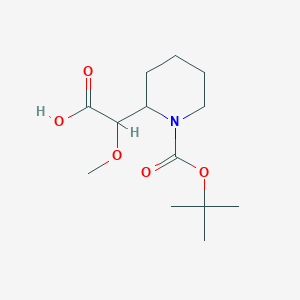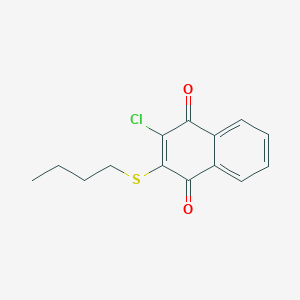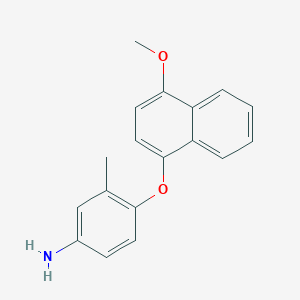
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline typically involves the reaction of 4-methoxynaphthalene-1-ol with 3-methylaniline. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-((4-formylnaphthalen-1-yl)oxy)-3-methylaniline.
Reduction: Formation of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylamine.
Substitution: Formation of halogenated derivatives like 4-((4-bromonaphthalen-1-yl)oxy)-3-methylaniline.
Aplicaciones Científicas De Investigación
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Methoxynaphthalen-1-yl)methyl)-3-methylaniline
- 4-((4-Methoxynaphthalen-1-yl)amino)-3-methylaniline
- 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylphenol
Uniqueness
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
83054-57-3 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
4-(4-methoxynaphthalen-1-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C18H17NO2/c1-12-11-13(19)7-8-16(12)21-18-10-9-17(20-2)14-5-3-4-6-15(14)18/h3-11H,19H2,1-2H3 |
Clave InChI |
OQSDXHCTGRTHMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


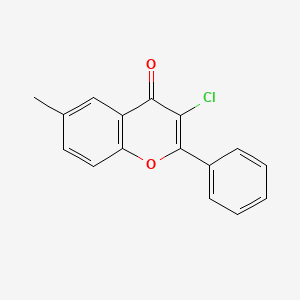
![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)

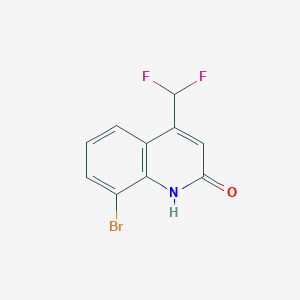
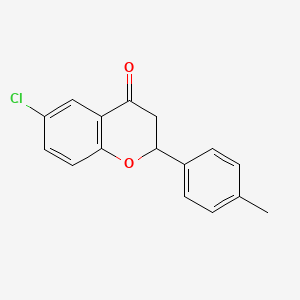
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
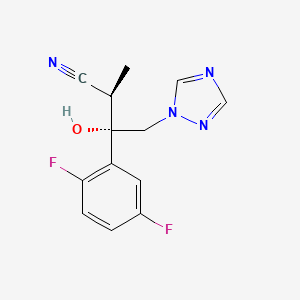
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
